![molecular formula C21H13NO2 B14699935 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione CAS No. 21355-36-2](/img/structure/B14699935.png)
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione: is a complex organic compound belonging to the class of naphthocarbazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic photovoltaics and optoelectronic devices .
Mécanisme D'action
The mechanism of action of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins or DNA, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
- 5H-Naphtho[2,3-c]carbazole
- 5-Methyl-5H-naphtho[2,3-c]carbazole
- 5H-Naphtho[2,3-b]carbazole
Comparison: Compared to these similar compounds, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione exhibits unique structural features that contribute to its distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
21355-36-2 |
|---|---|
Formule moléculaire |
C21H13NO2 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
12-methylnaphtho[3,2-a]carbazole-5,13-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-17-9-5-4-6-12(17)13-10-11-16-18(19(13)22)21(24)15-8-3-2-7-14(15)20(16)23/h2-11H,1H3 |
Clé InChI |
JJQIATBTHVGNGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


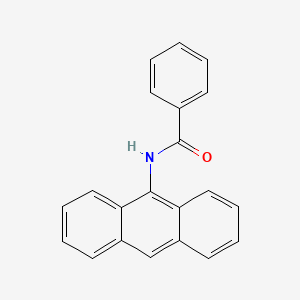


![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
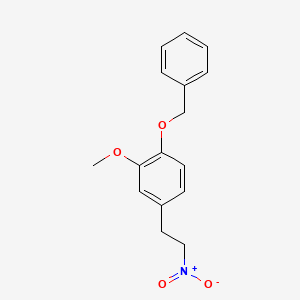
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
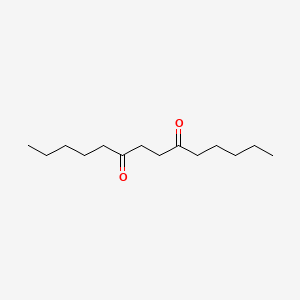
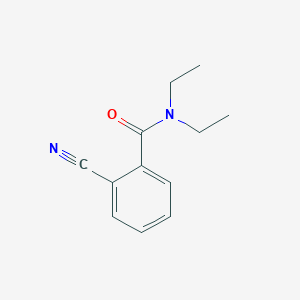
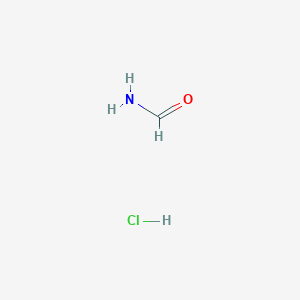
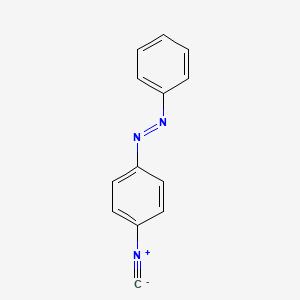
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
